molecular formula C7H11Cl B14757588 1-Chlorobicyclo[2.2.1]heptane CAS No. 30899-14-0

1-Chlorobicyclo[2.2.1]heptane

Cat. No.: B14757588
CAS No.: 30899-14-0
M. Wt: 130.61 g/mol
InChI Key: LKMFWORXBTXJNB-UHFFFAOYSA-N
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Description

1-Chlorobicyclo[2.2.1]heptane, also known as exo-2-chloronorbornane, is a bicyclic organic compound with the molecular formula C₇H₁₁Cl. It is a derivative of norbornane, where a chlorine atom is attached to the second carbon of the bicyclic structure. This compound is known for its unique structural properties and reactivity, making it a subject of interest in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorobicyclo[2.2.1]heptane can be synthesized through the hydrochlorination of norbornene. The reaction involves the addition of hydrogen chloride (HCl) to norbornene in the presence of a solvent such as methylene chloride. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Hydroxide ions in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

Scientific Research Applications

1-Chlorobicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chlorobicyclo[2.2.1]heptane involves its reactivity due to the strained bicyclic structure. The chlorine atom attached to the second carbon is highly reactive, making the compound susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .

Comparison with Similar Compounds

    2-Chloronorbornane: Similar structure but different stereochemistry.

    2-Bromonorbornane: Bromine instead of chlorine, leading to different reactivity.

    2-Fluoronorbornane: Fluorine substitution, affecting the compound’s stability and reactivity.

Uniqueness: 1-Chlorobicyclo[2.2.1]heptane is unique due to its specific chlorine substitution and the resulting reactivity. The compound’s strained bicyclic structure and the presence of the chlorine atom make it a valuable intermediate in organic synthesis and various chemical reactions .

Properties

IUPAC Name

1-chlorobicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11Cl/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMFWORXBTXJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061100
Record name Bicyclo[2.2.1]heptane, 1-chloro-
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Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-67-3, 30899-14-0
Record name 1-Chloronorbornane
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Record name Bicyclo(2.2.1)heptane, 1-chloro-
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Record name Norbornane, chloro-
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Record name Bicyclo[2.2.1]heptane, 1-chloro-
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Record name Bicyclo[2.2.1]heptane, 1-chloro-
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Record name 1-chlorobicyclo[2.2.1]heptane
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